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molecular formula C12H15N3OS B8814316 5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 235108-64-2

5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8814316
M. Wt: 249.33 g/mol
InChI Key: OACLVJZGKWIEAB-UHFFFAOYSA-N
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Patent
US06232290B1

Procedure details

To a slurry of 1-(4-n-butyloxybenzoyl)thiosemicarbazide (20 g) in toluene (213.3 ml) at 40° C., was added dropwise over 30 minutes, methanesulfonic acid (6.92 ml). The mixture was stirred under refluxing for 12 hours. After cooling to 10° C., the sulfonate salt was filtered and dried. The salt was placed in water, the solution was adjusted to pH 9 with 1N sodium hydroxide and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over magnesium sulfate and evaporated under reduced pressure to give 2-amino-5-(4-n-butyloxyphenyl)-1,3,4-thiadiazole (4.314 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
213.3 mL
Type
solvent
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([NH:12][NH:13][C:14]([NH2:16])=[S:15])=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].CS(O)(=O)=O>C1(C)C=CC=CC=1>[NH2:16][C:14]1[S:15][C:10]([C:9]2[CH:17]=[CH:18][C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:7][CH:8]=2)=[N:12][N:13]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)NNC(=S)N)C=C1
Name
Quantity
213.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.92 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the sulfonate salt was filtered
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=NN1)C1=CC=C(C=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.314 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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